2-(2,4-Diaminophenoxy)ethanol dihydrochloride chemical properties
2-(2,4-Diaminophenoxy)ethanol dihydrochloride chemical properties
An In-depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and cosmetic chemistry. It delves into the core chemical properties, synthesis, applications, and safety considerations of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, providing field-proven insights and validated protocols.
Introduction: A Pivotal Intermediate in Modern Chemistry
2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS No: 66422-95-5) is an aromatic amine derivative that has garnered significant attention for its versatile applications, most notably as a key intermediate in the formulation of oxidative hair dyes.[1] Its molecular structure, featuring a diaminophenyl group coupled with a hydroxyethoxy chain, imparts a unique combination of reactivity and stability, making it an indispensable component in cosmetic science.[2] Beyond its primary role in hair colorants, this compound also serves as a valuable building block in pharmaceutical synthesis and as a biochemical tool in proteomics research.[3][4]
This document provides an in-depth analysis of its chemical and physical characteristics, synthesis pathways, reactivity, and safe handling protocols, grounded in authoritative data to support research and development endeavors.
Core Chemical and Physical Properties
The physical state and thermal properties of a compound are critical indicators of its behavior during manufacturing and formulation. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride typically presents as a light grey to white or pale pink-grey crystalline powder, a form that facilitates handling and precise measurement in industrial settings.[1][5] Its high melting point (222-224°C) and boiling point (432.7°C) signify considerable thermal stability, a crucial attribute for withstanding the conditions of chemical synthesis and product formulation.[1]
The dihydrochloride salt form significantly enhances its water solubility (425 g/L at 20°C), a key property for its application in aqueous-based hair dye formulations.[2][6]
Table 1: Physicochemical Properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4-diaminophenoxy)ethanol;dihydrochloride | [7] |
| Synonyms | 2,4-Diaminophenoxyethanol 2HCl, 4-(2-Hydroxyethoxy)-1,3-benzenediamine dihydrochloride | [2][3] |
| CAS Number | 66422-95-5 | [1] |
| Molecular Formula | C₈H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 241.11 g/mol | [7] |
| Appearance | Grey to pale pink-grey powder/crystals | [8] |
| Melting Point | 222 - 224 °C | [1][4] |
| Boiling Point | 432.7 °C | [1] |
| Flash Point | 215.5 °C | [1][6] |
| Water Solubility | 425 g/L at 20°C | [5][6] |
| Other Solubilities | Soluble in methanol, ethanol, DMSO.[6][9] Insoluble in acetone, chloroform.[4] | |
| Purity (Typical) | ≥98.5% (by HPLC) | [1][4] |
Synthesis and Manufacturing Pathway
The industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a well-established multi-step process. The causality behind this pathway is efficiency and yield, starting from readily available bulk chemicals. The process begins with a Williamson ether synthesis, followed by catalytic hydrogenation, and concludes with salt formation to produce the stable, water-soluble final product.[8][10][11]
The synthesis can be logically broken down into three core sections: Condensation, Hydrogenation, and Salification.[11][12]
Caption: General synthesis workflow for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride.
Experimental Protocol: Synthesis
This protocol is a synthesized representation based on established patent literature.[11][13]
Part 1: Condensation (Williamson Ether Synthesis)
-
Charge a reactor with ethylene glycol and begin agitation.
-
Add 2,4-dinitrochlorobenzene to the reactor. Maintain a temperature of approximately 80°C.[11]
-
Slowly add an alkaline catalyst, such as sodium carbonate, to the mixture.
-
Increase the temperature to around 140°C and maintain for several hours to drive the condensation reaction to completion.[11]
-
Upon completion (verified by TLC analysis), quench the reaction by adding water.
-
Cool the mixture to precipitate the intermediate product, β-2,4-dinitrophenoxyethanol.
-
Filter and wash the precipitate with deionized water until the pH is neutral.
Part 2: Hydrogenation (Reduction)
-
Prepare a solution of the β-2,4-dinitrophenoxyethanol intermediate in a suitable solvent (e.g., ethanol or water) within a hydrogenation reactor.
-
Introduce a hydrogenation catalyst, such as a Palladium-Iron (Pd-Fe) adsorptive resin.[10]
-
Pressurize the reactor with hydrogen gas (e.g., up to 12 kg/cm ²).[13]
-
Maintain the reaction under controlled temperature and pressure until the reduction of the nitro groups to amino groups is complete.
Part 3: Salification and Purification
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate containing the 2,4-diaminophenoxyethanol base with hydrochloric acid to a specific pH (e.g., pH 1) to form the dihydrochloride salt.[13]
-
Initiate precipitation of the final product through cooling and/or vacuum distillation to remove the solvent.[13]
-
Isolate the crystalline 2-(2,4-Diaminophenoxy)ethanol dihydrochloride product via centrifugation.
-
Wash the final product with a chilled, pH-adjusted solution and dry under vacuum.
Chemical Reactivity and Applications
Primary Application: Oxidative Hair Dyes
The principal application of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is as a "coupler" or "secondary intermediate" in permanent oxidative hair dye formulations.[1][8] In this system, it does not produce color on its own but reacts with a "primary intermediate" (a developer, such as p-phenylenediamine) in the presence of an oxidizing agent (typically hydrogen peroxide).[1]
This reaction forms large, stable colorant molecules that are trapped within the hair shaft, resulting in long-lasting color.[1][14] The specific shade produced depends on the combination of couplers and developers used. The choice to use this compound is based on its ability to reliably form specific color tones when paired with developers, contributing to a broad and predictable color palette.
Caption: Role as a coupler in the oxidative hair dyeing process.
Other Industrial and Research Uses
Beyond cosmetics, this compound is utilized as:
-
A Pharmaceutical Building Block: It serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents.[4]
-
A Biochemical for Research: It is used in proteomics research, though specific applications are proprietary.[3]
-
A Cross-linking Agent: It has been noted for its use in the production of emulsions.[15]
Stability and Storage
To maintain its integrity, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[16][17] It is sensitive to air and should be kept in tightly closed containers.[5] The compound is incompatible with strong oxidizing agents, which can lead to hazardous reactions.[17][18] Thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen chloride (HCl).[18][19]
Safety, Toxicology, and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following information is synthesized from multiple safety data sheets (SDS) and regulatory assessments.
Hazard Identification and Classification
The compound is classified under GHS with specific hazard statements. It is crucial that all personnel handling this substance are aware of these risks.
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [20] |
| Hazard | H315 | Causes skin irritation. | [16] |
| Hazard | H317 | May cause an allergic skin reaction. | [20] |
| Hazard | H319 | Causes serious eye irritation. | [16][20] |
| Hazard | H335 | May cause respiratory irritation. | |
| Hazard | H411 | Toxic to aquatic life with long lasting effects. | [20] |
| Precautionary | P261 | Avoid breathing dust. | [20] |
| Precautionary | P280 | Wear protective gloves/eye protection. | [20] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [20] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20] |
Toxicological Profile
-
Acute Oral Toxicity: The LD50 in rats is approximately 1000 mg/kg, classifying it as harmful if swallowed.[9][14]
-
Skin and Eye Irritation: The compound is considered an irritant to the skin and a serious irritant to the eyes.[14][16] Studies in rabbits showed moderate to marked chemosis and conjunctival redness.[14]
-
Sensitization: It is a known skin sensitizer, meaning it can cause an allergic reaction upon contact.[1][20] Preliminary patch tests are recommended for final products containing this ingredient.[1]
-
Regulatory Standing: The European Union's Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in oxidative hair dyes at a maximum final concentration of 2.0% (as hydrochloride) after mixing with hydrogen peroxide.[1][9]
Protocol: Safe Handling and Emergency Procedures
This self-validating protocol ensures user safety by mandating engineering controls and appropriate PPE.
1. Engineering Controls & PPE:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[17][19]
-
Wear appropriate personal protective equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[18][20]
-
Skin Protection: Compatible chemical-resistant gloves and protective clothing to prevent skin contact.[18]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]
-
2. Handling and Storage:
-
Avoid formation of dust and aerosols.[17]
-
Keep containers tightly closed in a cool, dry place away from incompatible materials like strong oxidizers.[17][19]
-
Wash hands thoroughly after handling and before breaks.[17]
3. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if possible. Seek immediate medical attention.[18][19]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[18][19]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician. Never give anything by mouth to an unconscious person.[19]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek medical attention.[18]
4. Spill and Disposal:
-
For spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[17]
-
Ventilate the area and wash the spill site after material pickup is complete.[18]
-
Dispose of the waste material by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, in accordance with local, state, and federal regulations.[18]
Conclusion
2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a compound of significant industrial value, particularly in the cosmetics sector. Its well-defined chemical and physical properties, established synthesis routes, and predictable reactivity make it a reliable component in oxidative hair colorant systems. However, its profile as a skin/eye irritant and potential sensitizer necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical knowledge for scientists and researchers to utilize this versatile intermediate effectively and safely in their work.
References
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LookChem. (n.d.). Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. Retrieved from [Link]
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ChemBK. (2024). 2-(2,4-diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]
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Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride. Retrieved from [Link]
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Cosmetic Ingredient Review. (2024). 2,4-Diaminophenoxyethanol HCl - CIR Report Data Sheet. Retrieved from [Link]
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Jayvir Dye Chem. (n.d.). 2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded). Retrieved from [Link]
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Chemstar. (n.d.). 2,4 diaminophenoxyethanol di hcl. Retrieved from [Link]
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Scientific Committee on Consumer Products (SCCP). (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2,4-diaminophenoxyethanol HCl. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst. Retrieved from [Link]
- Google Patents. (2013). CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
- Google Patents. (2013). CN103396327A - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride.
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Patsnap. (n.d.). Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride. Retrieved from [Link]
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